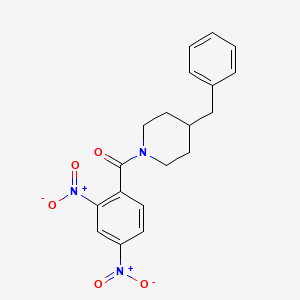![molecular formula C12H26NO3P B14151862 Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate CAS No. 89264-97-1](/img/structure/B14151862.png)
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate is a chemical compound belonging to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide under heat to form the desired phosphonate. Another method involves the Kabachnik-Fields reaction, which is a one-pot multi-component reaction involving an amine, a carbonyl compound, and a dialkyl phosphite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, microwaves, or ultrasounds can improve reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is employed as a corrosion inhibitor and in the production of flame retardants.
Mecanismo De Acción
The mechanism of action of diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions, proteins, and other biomolecules, leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonates such as diethyl phosphite, dimethyl phosphonate, and ethyl phosphonic acid. These compounds share the phosphonate functional group but differ in their specific structures and properties .
Uniqueness
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate is unique due to its specific structural features, including the presence of a dimethylamino group and an ethylbutenyl moiety.
Propiedades
Número CAS |
89264-97-1 |
|---|---|
Fórmula molecular |
C12H26NO3P |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-ethyl-N,N-dimethylbut-1-en-1-amine |
InChI |
InChI=1S/C12H26NO3P/c1-7-11(8-2)12(13(5)6)17(14,15-9-3)16-10-4/h7-10H2,1-6H3 |
Clave InChI |
QNLLXGCJMLJFNO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(N(C)C)P(=O)(OCC)OCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
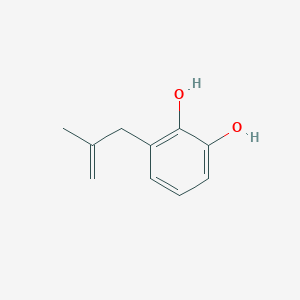
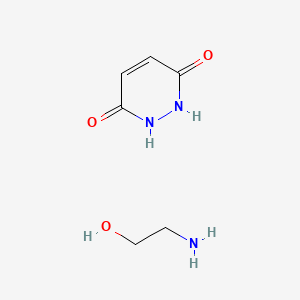

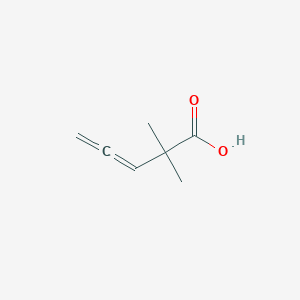

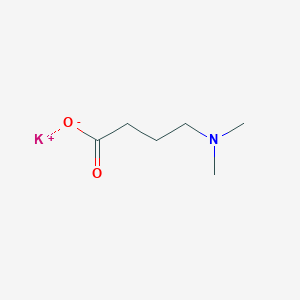

![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)
![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)



